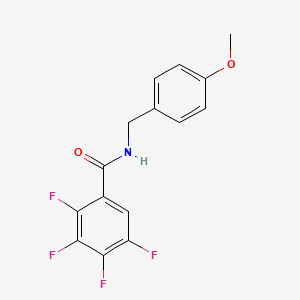
3-(4-chlorophenyl)-N-(6-methyl-2-pyridinyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-N-(6-methyl-2-pyridinyl)acrylamide, commonly known as CPAA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CPAA belongs to the class of acrylamide derivatives and has been found to possess anti-inflammatory and anti-tumor properties.
作用机制
The mechanism of action of CPAA is not fully understood, but studies have suggested that it may act through multiple pathways. CPAA has been found to inhibit the activity of NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. CPAA has also been shown to inhibit the activity of STAT3 signaling pathway, which is involved in the regulation of cell proliferation and survival. Additionally, CPAA has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CPAA has been found to exhibit a range of biochemical and physiological effects. Studies have shown that CPAA inhibits the production of inflammatory cytokines such as TNF-α and IL-6. CPAA also inhibits the activation of NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. Furthermore, CPAA has been found to induce apoptosis in cancer cells by activating the caspase pathway.
实验室实验的优点和局限性
One advantage of CPAA is its potential as a therapeutic agent in a variety of diseases. CPAA has been found to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of these diseases. However, one limitation of CPAA is its toxicity. Studies have shown that high doses of CPAA can cause toxicity in cells and animals. Therefore, the toxicity of CPAA needs to be carefully monitored in lab experiments.
未来方向
There are several future directions for research on CPAA. One direction is to investigate the potential use of CPAA in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the mechanism of action of CPAA in more detail, in order to better understand its potential therapeutic properties. Additionally, future research could investigate the toxicity of CPAA in more detail, in order to determine its safety for use as a therapeutic agent.
合成方法
CPAA can be synthesized using a variety of methods, including the reaction between 4-chlorobenzaldehyde and 6-methyl-2-pyridinecarboxaldehyde in the presence of acryloyl chloride. Another method involves the reaction of 4-chlorobenzaldehyde, 6-methyl-2-pyridinecarboxaldehyde, and acrylamide in the presence of sodium hydride. These methods have been reported in scientific literature and have been used to synthesize CPAA for research purposes.
科学研究应用
CPAA has been investigated for its potential use as a therapeutic agent in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that CPAA exhibits anti-tumor properties by inhibiting the proliferation of cancer cells and inducing apoptosis. CPAA has also been found to possess anti-inflammatory properties by reducing the production of inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Furthermore, CPAA has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-11-3-2-4-14(17-11)18-15(19)10-7-12-5-8-13(16)9-6-12/h2-10H,1H3,(H,17,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKYWJQCESOWPF-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-(6-methyl-2-pyridinyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5732126.png)
![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5732133.png)


![5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5732167.png)
![8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine](/img/structure/B5732175.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5732179.png)
![4-[3-(2,6-dichlorophenyl)acryloyl]morpholine](/img/structure/B5732181.png)
![3-[(4-methoxybenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5732189.png)
![3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5732193.png)



![N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5732220.png)